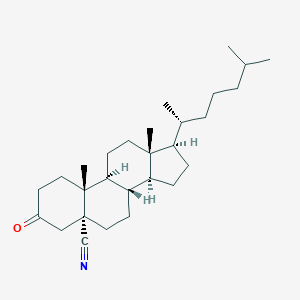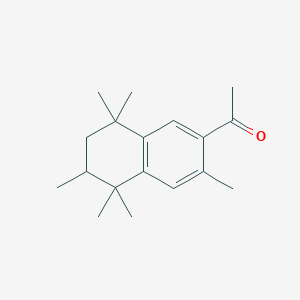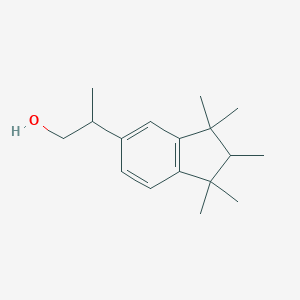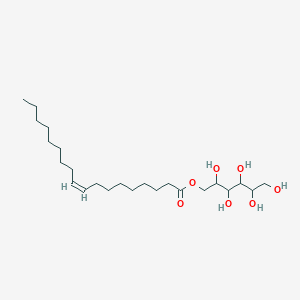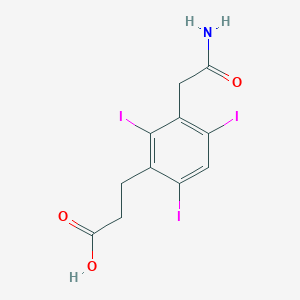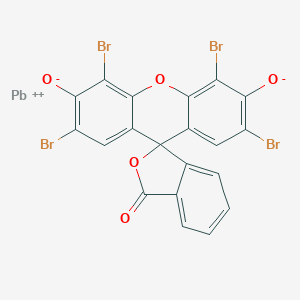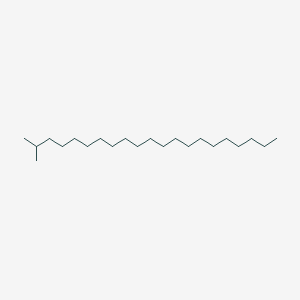
2-Methylhenicosane
Overview
Description
2-Methylhenicosane is a chemical compound with the molecular formula C22H46 . It has an average mass of 310.601 Da and a monoisotopic mass of 310.359955 Da .
Molecular Structure Analysis
The molecular structure of 2-Methylhenicosane consists of a long hydrocarbon chain with 22 carbon atoms, one of which is a methyl group . The molecule has 18 freely rotating bonds .Physical And Chemical Properties Analysis
2-Methylhenicosane has a density of 0.8±0.1 g/cm3, a boiling point of 351.9±5.0 °C at 760 mmHg, and a flash point of 130.9±10.8 °C . It has a molar refractivity of 103.9±0.3 cm3 and a molar volume of 392.1±3.0 cm3 . The compound has no H bond acceptors or donors .Scientific Research Applications
Solar Energy Utilization in Degradation of 2-Chlorophenol by Immobilized Photosensitizers : This study examines the use of solar radiation for wastewater treatment, using sensitizers immobilized in silane gel. This could be relevant for environmental applications of 2-Methylhenicosane if it behaves similarly under solar radiation (Gryglik et al., 2004).
Analysis of Global Trends and Gaps for Studies about 2,4-D Herbicide Toxicity : This review provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, which may be relevant for understanding the environmental and health impacts of 2-Methylhenicosane if it shares similar properties (Zuanazzi et al., 2020).
Role of Basic Science in the Development of New Medicines : This paper discusses how studies of small molecules can lead to new therapeutic agents, suggesting potential medical applications for 2-Methylhenicosane if it has unique bioactive properties (Samuelsson, 2012).
A New Metabolomic Signature in Type-2 Diabetes Mellitus and Its Pathophysiology : This study identified a metabolic signature including glyoxylate in type-2 diabetes patients, indicating potential use of 2-Methylhenicosane in metabolic studies if it has relevant biochemical properties (Padberg et al., 2014).
Characterization of the Methylene 13C Chemical Shift Tensor in the Normal Alkane n-C20H42 : This research on the NMR chemical shifts in n-eicosane might offer insights into the structural analysis of 2-Methylhenicosane (Vanderhart, 1976).
properties
IUPAC Name |
2-methylhenicosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2)3/h22H,4-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMPJOXNMWUULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336027 | |
| Record name | Heneicosane, 2-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylhenicosane | |
CAS RN |
1560-82-3 | |
| Record name | Heneicosane, 2-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




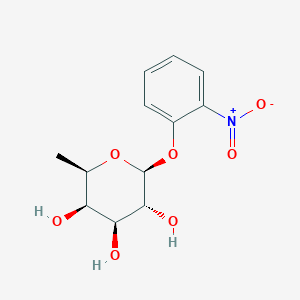
![2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B74956.png)

